Cas no 2171241-90-8 ((2S)-2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)propanoic acid)

(2S)-2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)propanoic acid is a protected amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) group, commonly used in solid-phase peptide synthesis (SPPS). The cyclohexyl backbone enhances steric stability, while the Fmoc group provides selective deprotection under mild basic conditions, minimizing side reactions. The (S)-configuration at the α-carbon ensures compatibility with natural L-amino acids. This compound is particularly valuable for introducing constrained, non-natural amino acids into peptide chains, improving conformational control. Its robust solubility in organic solvents like DMF and DCM facilitates efficient coupling in SPPS protocols. The structural rigidity of the cyclohexyl moiety may also contribute to enhanced peptide stability and reduced aggregation tendencies.
(2S)-2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)propanoic acid structure
2171241-90-8 structure
商品名:(2S)-2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)propanoic acid
CAS番号:2171241-90-8
MF:C26H30N2O5
メガワット:450.526807308197
CID:6269478
PubChem ID:165536458

(2S)-2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)propanoic acid 化学的及び物理的性質

名前と識別子

    • (2S)-2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)propanoic acid
    • EN300-1520963
    • (2S)-2-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)propanoic acid
    • 2171241-90-8
    • インチ: 1S/C26H30N2O5/c1-17(23(29)30)28-24(31)26(13-7-2-8-14-26)16-27-25(32)33-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h3-6,9-12,17,22H,2,7-8,13-16H2,1H3,(H,27,32)(H,28,31)(H,29,30)/t17-/m0/s1
    • InChIKey: FBAIWGBCNMKLMR-KRWDZBQOSA-N
    • ほほえんだ: O=C(C1(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)CCCCC1)N[C@H](C(=O)O)C

計算された属性

  • せいみつぶんしりょう: 450.21547206g/mol
  • どういたいしつりょう: 450.21547206g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 33
  • 回転可能化学結合数: 8
  • 複雑さ: 698
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.3
  • トポロジー分子極性表面積: 105Ų

(2S)-2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1520963-0.25g
(2S)-2-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)propanoic acid
2171241-90-8
0.25g
$2239.0 2023-06-05
Enamine
EN300-1520963-5.0g
(2S)-2-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)propanoic acid
2171241-90-8
5g
$7058.0 2023-06-05
Enamine
EN300-1520963-10000mg
(2S)-2-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)propanoic acid
2171241-90-8
10000mg
$10464.0 2023-09-26
Enamine
EN300-1520963-0.1g
(2S)-2-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)propanoic acid
2171241-90-8
0.1g
$2142.0 2023-06-05
Enamine
EN300-1520963-100mg
(2S)-2-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)propanoic acid
2171241-90-8
100mg
$2142.0 2023-09-26
Enamine
EN300-1520963-5000mg
(2S)-2-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)propanoic acid
2171241-90-8
5000mg
$7058.0 2023-09-26
Enamine
EN300-1520963-500mg
(2S)-2-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)propanoic acid
2171241-90-8
500mg
$2336.0 2023-09-26
Enamine
EN300-1520963-0.5g
(2S)-2-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)propanoic acid
2171241-90-8
0.5g
$2336.0 2023-06-05
Enamine
EN300-1520963-2.5g
(2S)-2-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)propanoic acid
2171241-90-8
2.5g
$4771.0 2023-06-05
Enamine
EN300-1520963-250mg
(2S)-2-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)propanoic acid
2171241-90-8
250mg
$2239.0 2023-09-26

(2S)-2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)propanoic acid 関連文献

(2S)-2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)propanoic acidに関する追加情報

Introduction to (2S)-2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)propanoic Acid (CAS No. 2171241-90-8)

(2S-2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)propanoic acid) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine due to its unique structural features and potential therapeutic applications. This compound, identified by its Chemical Abstracts Service (CAS) number 2171241-90-8, represents a convergence of advanced synthetic methodologies and biological targeting strategies, making it a subject of considerable interest for researchers exploring novel drug candidates.

The molecular architecture of this compound is characterized by a chiral center at the (2S) position, which is a critical feature for its biological activity. The presence of a cyclohexyl group attached to an amino function, further modified by a formamido linkage, contributes to its complex three-dimensional structure. This structural complexity is not merely an academic curiosity but rather a deliberate design choice aimed at optimizing interactions with biological targets, particularly enzymes and receptors involved in critical metabolic pathways.

The core moiety of the compound, the (9H-fluoren-9-yl)methoxycarbonyl group, is a well-established pharmacophore in medicinal chemistry. This group enhances the solubility and stability of the molecule while also providing a scaffold for further derivatization. The fluorene ring system, known for its rigidity and hydrophobicity, ensures that the compound maintains a stable conformation in biological environments, which is essential for effective binding to target proteins. Such features have been extensively studied in the development of small-molecule inhibitors and modulators.

In recent years, there has been growing interest in the development of chiral drugs due to their improved pharmacological profiles compared to their racemic counterparts. The (2S) configuration of this compound aligns with this trend, as enantiomerically pure drugs often exhibit higher efficacy and lower toxicity. The synthesis of such compounds requires precise control over reaction conditions and stereochemistry, which underscores the importance of advanced synthetic techniques in modern drug discovery.

The formamido group in the molecule serves as a key functional unit that can participate in hydrogen bonding interactions with biological targets. This feature is particularly valuable in designing molecules that require specific spatial orientation within active sites, such as those found in enzymes or receptors. The ability to fine-tune these interactions through structural modifications offers a powerful tool for optimizing drug activity and selectivity.

Recent research has highlighted the potential of this compound as a lead molecule for therapeutic intervention in various diseases. Studies have demonstrated its ability to modulate key enzymes involved in inflammation and immune responses. For instance, preliminary in vitro studies suggest that derivatives of this compound may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme widely implicated in pain and inflammation. Such findings are particularly promising given the challenges associated with developing novel anti-inflammatory agents with improved safety profiles.

The use of computational modeling techniques has further advanced the understanding of how this compound interacts with biological targets. Molecular dynamics simulations and enzyme docking studies have provided insights into its binding mode and affinity for specific proteins. These computational approaches complement experimental efforts by allowing researchers to predict and validate potential drug candidates before investing significant resources in synthesis and testing.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Key synthetic transformations include protecting group strategies to handle reactive functional groups such as hydroxyls and amines. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the complex carbon-carbon bonds present in the molecule. These methodologies reflect the state-of-the-art practices employed in modern pharmaceutical synthesis.

From a regulatory perspective, compounds like this one must undergo rigorous evaluation to ensure their safety and efficacy before they can be considered for clinical use. Preclinical studies involving cell-based assays and animal models are essential for assessing potential therapeutic benefits alongside any adverse effects. These studies provide critical data that informs subsequent clinical trial design and regulatory submissions.

The development pipeline for this compound is still evolving, but early-stage research suggests several potential therapeutic applications. Beyond its anti-inflammatory properties, it may also exhibit neuroprotective effects due to interactions with receptors involved in neurotransmission. Additionally, its structural features make it amenable to further modifications aimed at enhancing bioavailability or reducing metabolic clearance.

In conclusion, (2S-2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)propanoic acid) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, combined with preliminary evidence of biological activity, make it an attractive molecule for developing novel therapeutics. As synthetic chemistry continues to advance, it is likely that more derivatives will be synthesized and evaluated, potentially leading to new treatments for various diseases.

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